molecular formula C15H12N2OS B2458939 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole CAS No. 1965305-00-3

2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole

Cat. No.: B2458939
CAS No.: 1965305-00-3
M. Wt: 268.33
InChI Key: DIVZQLIZKVKPML-UHFFFAOYSA-N
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Description

2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole is a heterocyclic compound that features both pyridine and thiazole rings. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and material science.

Properties

IUPAC Name

2-[2-(3-methylpyridin-2-yl)-1,3-thiazol-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-10-5-4-8-16-14(10)15-17-12(9-19-15)11-6-2-3-7-13(11)18/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVZQLIZKVKPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=NC(=CS2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the condensation of a β-ketoester with a thioamide in the presence of a base.

Industrial Production Methods

For industrial production, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group.

    Reduction: Reduction reactions might target the pyridine ring or the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions might involve reagents like sodium methoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated that thiazole derivatives, including 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole, exhibit significant anticonvulsant properties. Various studies have synthesized and evaluated thiazole-integrated compounds for their efficacy against seizures. For instance, one study reported that certain thiazole analogues displayed effective median anti-PTZ (pentylenetetrazol) doses significantly lower than traditional anticonvulsants, indicating their potential as novel treatments for epilepsy .

Antitumor Properties

The compound has shown promising results in cancer research. Thiazole derivatives have been linked to antitumor activity against various cancer cell lines. In particular, compounds similar to this compound were tested against breast cancer cells, yielding IC50 values that suggest superior efficacy compared to standard chemotherapeutic agents like 5-fluorouracil . This highlights the potential of thiazole-based compounds in developing effective cancer therapies.

Antioxidant Activity

Research indicates that thiazole derivatives possess antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Studies have evaluated the antioxidant potential of synthesized thiazoles through various assays, demonstrating their ability to scavenge free radicals effectively. This property is particularly relevant in the context of developing therapeutic agents for conditions such as neurodegenerative diseases and cardiovascular disorders .

Case Study 1: Anticonvulsant Activity Assessment

A comprehensive study evaluated a series of thiazole derivatives for anticonvulsant activity using animal models. The results indicated that specific substitutions on the thiazole ring significantly enhanced anticonvulsant efficacy. For example, a derivative with a para-chloro substitution exhibited an ED50 of 18.4 mg/kg, showcasing its potential as a lead compound for further development .

CompoundStructureED50 (mg/kg)Toxic Dose (TD50)Protection Index
Compound AThiazole derivative with para-chloro18.4170.29.2
Compound BThiazole analogue with methyl substitution<20Not specifiedNot specified

Case Study 2: Antitumor Efficacy

Another study focused on the synthesis of thiazole-pyridine hybrids and their evaluation against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). One notable hybrid demonstrated an IC50 value of 5.71 μM against MCF-7 cells, outperforming traditional chemotherapy drugs . This case underscores the importance of structural modifications in enhancing therapeutic efficacy.

Hybrid CompoundTarget Cell LineIC50 (μM)Standard Drug Comparison
Hybrid AMCF-75.715-Fluorouracil (6.14 μM)

Mechanism of Action

The mechanism of action of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole
  • 2-(3-Methyl-2-pyridyl)-4-phenylthiazole

Uniqueness

2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole is unique due to the presence of both a hydroxyphenyl group and a methyl-substituted pyridine ring, which can influence its chemical reactivity and biological activity.

Biological Activity

2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with both a methyl group on the pyridine and a hydroxyphenyl group. This unique structure may influence its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance, related thiazole compounds have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the anticancer efficacy of several thiazole derivatives, revealing that compounds similar to this compound exhibited moderate to significant cytotoxic activity against MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines. The IC50 values for these compounds ranged from 2.86 to 17.92 μM, indicating promising therapeutic potential compared to standard treatments like erlotinib .

CompoundMCF-7 IC50 (μM)HepG2 IC50 (μM)A549 IC50 (μM)
4i2.865.9114.79
4j3.096.8717.92

The mechanism of action for thiazole derivatives often involves enzyme inhibition or interaction with cellular pathways critical for cancer cell survival. For example, some compounds may inhibit PI3K and mTOR pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Antimicrobial Activity

Thiazole compounds have also been investigated for their antimicrobial properties. A systematic study on thiazole derivatives indicated that modifications in the aryl moiety significantly affect their antibacterial and antifungal activities.

Structure-Activity Relationship (SAR)

The SAR analysis demonstrated that para-halogen substitutions on the phenyl ring enhance antimicrobial activity. Compounds with electron-withdrawing groups showed improved potency against various pathogens, suggesting that structural modifications can optimize therapeutic efficacy .

Anticonvulsant Activity

Thiazoles have been explored for their anticonvulsant properties as well. Research indicates that certain thiazole derivatives can effectively reduce seizure activity in animal models.

Example of Anticonvulsant Efficacy

A notable compound displayed an effective dose (ED50) of 18.4 mg/kg in seizure models, demonstrating significant anticonvulsant activity compared to standard medications .

CompoundED50 (mg/kg)Toxic Dose (TD50) (mg/kg)Protection Index
Analogue 218.4170.29.2

Q & A

Q. What are the optimal synthetic routes for 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole?

The synthesis typically involves condensation reactions between pyridine and hydroxyphenyl precursors. For example, similar thiazole derivatives are synthesized by reacting substituted pyridines with arylthioamides or via cyclization of thiosemicarbazides under reflux conditions in ethanol or methanol . Key steps include:

  • Precursor preparation : Use of 3-methyl-2-pyridylamine and 2-hydroxyphenylthioamide.
  • Cyclization : Catalyzed by iodine or H2O2 in ethanol at 70–80°C for 6–8 hours.
  • Purification : Recrystallization from ethanol/hexane mixtures to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

Structural validation requires multi-technique characterization:

  • Elemental analysis : Compare experimental vs. theoretical C, H, N, S percentages (e.g., ±0.3% deviation) .
  • Spectroscopy :
  • FT-IR : Identify thiazole ring vibrations (~690 cm<sup>−1</sup>) and hydroxyl stretches (~3400 cm<sup>−1</sup>) .
  • NMR : <sup>1</sup>H-NMR should show pyridyl protons (δ 7.2–8.5 ppm) and hydroxyphenyl protons (δ 6.8–7.3 ppm). <sup>13</sup>C-NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons .
    • Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 296.08) .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data during characterization be resolved?

Contradictions between experimental and theoretical data (e.g., elemental analysis or NMR shifts) often arise from impurities or tautomerism. Mitigation strategies include:

  • Cross-validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity >98% .
  • Tautomer analysis : Compare experimental <sup>13</sup>C-NMR with DFT-calculated chemical shifts for keto-enol equilibria .
  • X-ray crystallography : Resolve ambiguous proton environments (e.g., hydroxyl positioning) .

Q. What strategies are recommended for evaluating the biological activity of this compound?

Focus on mechanism-driven assays:

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2 for hepatocellular carcinoma) at 10–100 µM doses .
  • Target identification : Perform molecular docking (AutoDock Vina) against proteins like TNF-α or EGFR, guided by structural analogs with IC50 values <10 µM .
  • Anti-inflammatory activity : Measure IL-6/TNF-α suppression in LPS-induced macrophages .

Q. What computational methods are suitable for studying its interactions with biological targets?

  • Docking studies : Use PDB structures (e.g., 1M17 for EGFR) to predict binding modes. Optimize ligand geometry with Gaussian09 (B3LYP/6-31G**) .
  • Molecular dynamics (MD) : Simulate ligand-protein stability in GROMACS (50 ns trajectories) to assess hydrogen bonding and hydrophobic interactions .
  • QSAR modeling : Correlate substituent effects (e.g., methyl vs. methoxy groups) with activity using CoMFA .

Q. How can solubility challenges in pharmacological studies be addressed?

Poor aqueous solubility is common for aromatic thiazoles. Solutions include:

  • Co-solvent systems : Use 10% DMSO/PBS or cyclodextrin complexes (e.g., β-CD at 10 mM) .
  • Prodrug design : Introduce phosphate esters at the hydroxyl group to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

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